N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide
Description
"N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide" (CAS: 918493-46-6) is a synthetic indole derivative with a benzenesulfonyl group at position 3, a chlorine substituent at position 5 of the indole ring, and a 2-methylbutanamide side chain. Its structure combines a sulfonyl group (enhancing solubility and stability) with a halogenated indole core (often linked to bioactivity in medicinal chemistry). The 2-methylbutanamide moiety may contribute to lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
CAS No. |
918493-50-2 |
|---|---|
Molecular Formula |
C19H19ClN2O3S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C19H19ClN2O3S/c1-3-12(2)19(23)22-18-17(15-11-13(20)9-10-16(15)21-18)26(24,25)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3,(H,22,23) |
InChI Key |
OBSCCIXYAWMZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloroindole with benzenesulfonyl chloride in the presence of a base to form the sulfonylated indole intermediate. This intermediate is then reacted with 2-methylbutanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
Chemistry: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of sulfonylated indole derivatives on various biological systems, including their interactions with proteins and enzymes .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the indole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other indole-based amides, particularly those with variations in substituents on the indole ring or the amide side chain. Below is a detailed comparison based on available evidence:
Substituent Variations in the Indole Core
- Position 5: Chlorine atom (electron-withdrawing, increases metabolic stability and may enhance receptor binding). Amide Side Chain: 2-methylbutanamide (branched aliphatic chain, increases lipophilicity).
- Analog 1: N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide (CAS: 90290-93-0) Indole Core: Replaced with a phenylpropenyl scaffold. Key Substituents:
- 4-cyanobenzamide side chain (aromatic with a nitrile group, polar and capable of dipole interactions). The nitrile group may enhance solubility but reduce metabolic stability.
- Analog 2: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide (CAS: 918493-46-6) Indole Core: Identical to the target compound (benzenesulfonyl and chlorine substituents retained). Amide Side Chain: 4-cyanobenzamide instead of 2-methylbutanamide.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Analog 1 (CAS: 90290-93-0) | Analog 2 (CAS: 918493-46-6) |
|---|---|---|---|
| Molecular Weight | ~437.9 g/mol (calculated) | ~405.4 g/mol (calculated) | ~451.9 g/mol (calculated) |
| Key Substituents | Benzenesulfonyl, Cl, 2-methylbutanamide | Butylamino, 4-cyanobenzamide | Benzenesulfonyl, Cl, 4-cyanobenzamide |
| Lipophilicity (LogP) | Higher (branched aliphatic chain) | Moderate (polar nitrile group) | Lower (aromatic nitrile) |
| Potential Bioactivity | Likely CNS or enzyme-targeting | Possible kinase inhibition | Similar to target but with solubility trade-offs |
Research Findings and Limitations
- Structural Insights : The chlorine atom and benzenesulfonyl group in the target compound and Analog 2 are critical for stabilizing interactions with hydrophobic enzyme pockets.
- Trade-offs: Substituting 2-methylbutanamide with 4-cyanobenzamide (Analog 2) sacrifices lipophilicity for solubility, which may limit bioavailability in certain applications.
- Data Gaps : Experimental data on binding affinities, metabolic stability, or toxicity are absent in publicly available sources. Further studies are needed to validate theoretical predictions.
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide is a synthetic compound belonging to the indole derivative class, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 390.884 g/mol
- CAS Number : 918493-50-2
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 390.884 g/mol |
| LogP | 6.369 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The benzenesulfonyl group enhances the compound's binding affinity to specific receptors, potentially modulating their activity. Research indicates that derivatives of this compound can inhibit cell cycle progression in cancer cells, suggesting antitumor properties .
Antitumor Activity
A focused study on related indole derivatives demonstrated significant antitumor activity against P388 murine leukemia cells. The mechanism involved two distinct classes of cell cycle inhibitors: one that disrupted mitosis and another that caused G1 phase accumulation . This suggests that this compound may exhibit similar properties.
Receptor Interaction
The compound has shown affinity for various receptors, including vasopressin and oxytocin receptors, which are crucial in regulating numerous physiological processes . This interaction could lead to therapeutic applications in treating disorders associated with these receptors.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives containing the benzenesulfonamide pharmacophore were synthesized and evaluated for their ability to inhibit cell proliferation, showing promising results in several cancer models .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications in the indole core and sulfonamide groups significantly affect biological activity. Substituents at specific positions on the indole ring can enhance or diminish potency against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
